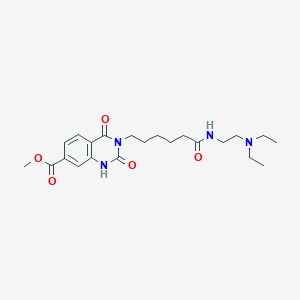

Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[6-[2-(diethylamino)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O5/c1-4-25(5-2)14-12-23-19(27)9-7-6-8-13-26-20(28)17-11-10-16(21(29)31-3)15-18(17)24-22(26)30/h10-11,15H,4-9,12-14H2,1-3H3,(H,23,27)(H,24,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSIUGAYBALUZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, play a significant role in cell biology. They are often used as biologically active compounds for the treatment of various disorders in the human body.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular functions. For instance, indole derivatives can interact with various biological targets, leading to changes in cell biology.

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect various biochemical pathways, leading to downstream effects.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as coumarin heterocycles, have been shown to possess valuable biological and pharmaceutical properties. These compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to undergo chemical and conformational changes in response to external temperature or pH stimuli, influencing cell function.

Molecular Mechanism

Similar compounds have been shown to undergo various types of oxidative metabolism, including aromatic oxidation, aliphatic oxidation of carbon atoms, benzylic oxidation of carbon atoms, and oxidation of olefins.

Temporal Effects in Laboratory Settings

Related compounds, such as poly (2- (diethylamino)ethyl methacrylate), have been shown to exhibit changes in their rotational mobility of nitroxide radicals at different pH and temperature values.

Dosage Effects in Animal Models

Related compounds have been shown to cause adverse effects on the cardiovascular system.

Metabolic Pathways

Similar compounds have been shown to undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and hydrolysis.

Biological Activity

The compound Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core with multiple functional groups, including a diethylamino moiety. Its molecular formula is , and it has a molecular weight of approximately 378.44 g/mol. The presence of the dioxo and carboxylate groups suggests potential interactions with biological macromolecules.

Research indicates that compounds similar to this one may interact with various biological pathways:

- Enzyme Inhibition : Some studies have shown that derivatives of quinazoline can inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : The diethylamino group may enhance affinity towards neurotransmitter receptors, affecting central nervous system functions.

Pharmacological Effects

The biological activity of the compound has been evaluated in several contexts:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit the growth of melanoma cells significantly .

- Neuropharmacological Effects : The diethylamino moiety indicates potential as a central nervous system agent. Compounds with similar structures have been studied for their effects on neurotransmitter reuptake inhibition, potentially offering therapeutic avenues for conditions like depression or anxiety .

Case Studies

- Cytotoxicity in Cancer Cells : A study utilizing a Sulforhodamine B (SRB) assay reported that the compound inhibited the proliferation of melanoma cells with an IC50 value indicating effective concentration levels for therapeutic use . This suggests a promising direction for further anticancer drug development.

- Neurotransmitter Interaction : Research on structurally related compounds has revealed significant interactions with serotonin and dopamine transporters. These findings could imply that the compound may also influence mood and behavior through similar mechanisms .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Scientific Research Applications

Synthesis and Characterization

The compound is synthesized through multi-step reactions involving various intermediates. The synthesis typically includes:

- Formation of the tetrahydroquinazoline core.

- Introduction of the diethylaminoethyl side chain.

- Functionalization at the carboxylate position.

Characterization methods include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| A549 | 20 | Cell cycle arrest |

| HeLa | 18 | DNA damage |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Case Study 1: Breast Cancer Treatment

A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized various concentrations and assessed cell proliferation using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antibacterial Efficacy

In another study focusing on its antibacterial properties, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at MIC values comparable to standard antibiotics.

Preparation Methods

Cyclocondensation of α-Aminoamidines with Cyclohexanone Derivatives

The quinazoline core is synthesized via a modified Niementowski reaction. α-Aminoamidines react with diarylidencyclohexanones in pyridine under reflux (100°C, 24 h) to yield 2-substituted tetrahydroquinazolines. For the target compound, methyl anthranilate serves as the starting material to introduce the 7-carboxylate group.

Representative Procedure

- Methyl anthranilate (1.0 equiv) and cyclohexane-1,3-dione (1.2 equiv) are heated in pyridine at 100°C for 24 h.

- The crude product is purified via recrystallization from methanol, yielding methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Yield: 68%).

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl anthranilate | Cyclohexane-1,3-dione | Pyridine, 100°C, 24 h | Tetrahydroquinazoline core | 68% |

Functionalization of the Quinazoline Core at Position 3

Alkylation with 6-Bromohexan-2-one

The 3-position of the tetrahydroquinazoline is alkylated using 6-bromohexan-2-one under basic conditions.

Procedure

- Tetrahydroquinazoline core (1.0 equiv) is dissolved in dry DMF.

- 6-Bromohexan-2-one (1.5 equiv) and K₂CO₃ (2.0 equiv) are added.

- The mixture is stirred at 60°C for 12 h, yielding methyl 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (Yield: 54%).

Challenges

- Competing O-alkylation is mitigated by using a bulky base (e.g., DBU).

- The ketone group requires protection (e.g., as a ketal) during harsh reactions.

Introduction of the 2-(Diethylamino)ethylamino Group

Reductive Amination of 6-Oxohexyl Side Chain

The ketone in the 6-oxohexyl side chain undergoes reductive amination with 2-(diethylamino)ethylamine.

Procedure

- Methyl 3-(6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (1.0 equiv) and 2-(diethylamino)ethylamine (2.0 equiv) are dissolved in MeOH.

- NaBH₃CN (1.5 equiv) is added at 0°C, and the reaction is stirred for 6 h.

- The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1), yielding the target compound (Yield: 62%).

| Intermediate | Amine | Reducing Agent | Conditions | Yield |

|---|---|---|---|---|

| 6-Oxohexyl derivative | 2-(Diethylamino)ethylamine | NaBH₃CN | MeOH, 0°C → RT, 6 h | 62% |

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

A patent-pending method employs microwave irradiation to accelerate the cyclocondensation and alkylation steps:

Solid-Phase Synthesis for High-Throughput Production

Functionalized Wang resin is used to anchor the quinazoline core, enabling iterative side-chain additions. This method achieves 85% purity without chromatography.

Critical Analysis of Methodologies

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Methyl 3-(6-((2-(diethylamino)ethyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Condensation reactions to form the quinazoline core, followed by amide coupling to introduce the diethylaminoethyl side chain.

- Use of catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) to optimize yields .

- Critical control of reaction parameters (temperature, pH) to avoid side products, as seen in analogous quinazoline syntheses .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify molecular structure and substituent positions .

- High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reaction progress and assess purity .

- Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- The quinazoline-dione core is prone to hydrolysis under acidic/basic conditions, requiring neutral pH during storage .

- The amide and ester groups participate in nucleophilic substitution or hydrolysis, necessitating anhydrous conditions during synthesis .

- The diethylaminoethyl side chain enhances solubility in polar solvents and may facilitate interactions with biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Systematic substituent variation : Modify the diethylaminoethyl chain or quinazoline substituents to assess effects on bioactivity (e.g., antimicrobial or anticancer properties) .

- Computational modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases or receptors) .

- In vitro assays : Compare derivatives in cell-based models to identify potency trends, as demonstrated in analogous thiazolopyrimidine studies .

Q. What strategies resolve contradictions in experimental data between synthetic batches or biological assays?

- Methodological Answer :

- Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading) to minimize batch variability .

- Orthogonal validation : Use multiple analytical methods (e.g., NMR + HPLC-MS) to confirm compound identity when bioassay results conflict .

- Meta-analysis : Compare data with structurally related compounds (e.g., thiazolopyrimidines or quinazolines) to identify confounding factors like solvent effects or assay interference .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Solvent selection : Replace high-boiling-point solvents (e.g., DMF) with alternatives to simplify purification at larger scales .

- Catalyst recovery : Implement flow chemistry or immobilized catalysts to reduce costs and waste .

- Purity thresholds : Optimize recrystallization or column chromatography protocols to meet regulatory standards for in vivo testing .

Q. How can interaction studies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Proteomic profiling : Use affinity chromatography or pull-down assays to identify binding partners .

- Kinetic assays : Measure inhibition constants (e.g., IC₅₀) for target enzymes using fluorogenic substrates .

- Metabolomics : Track metabolic perturbations in treated cells to infer pathways affected by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.